molecular formula C9H15ClO2 B8434134 2,2-Dimethylhex-5-enyl carbonochloridate

2,2-Dimethylhex-5-enyl carbonochloridate

Cat. No.: B8434134
M. Wt: 190.67 g/mol
InChI Key: CMITXSJGZUFLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylhex-5-enyl carbonochloridate is an organochlorine compound characterized by a carbonochloridate functional group (-O(CO)Cl) attached to a branched aliphatic chain with a terminal double bond. Its structure includes a hex-5-enyl backbone substituted with two methyl groups at the second carbon, conferring steric hindrance and influencing its reactivity. Carbonochloridates are typically acylating agents, reacting with nucleophiles like alcohols or amines to form esters or amides.

Properties

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

2,2-dimethylhex-5-enyl carbonochloridate

InChI

InChI=1S/C9H15ClO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4H,1,5-7H2,2-3H3

InChI Key

CMITXSJGZUFLIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=C)COC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cholest-5-en-3-ol (3β)-, Carbonochloridate

Structure: A steroidal carbonochloridate derived from cholest-5-en-3-ol, featuring a tetracyclic core and a carbonochloridate group at the C3 position. Reactivity: The bulky steroid backbone reduces reactivity compared to aliphatic carbonochloridates, limiting its utility in sterically demanding reactions. Biological Activity: Found in porcupine bezoar extracts, it contributes to antioxidant and anticancer properties, including dose-dependent inhibition of melanoma cell viability (A375) via apoptosis .

Methyl Carbonochloridate

Structure: The simplest carbonochloridate, with a methyl group directly bonded to the carbonyl chloride. Reactivity: Highly reactive due to minimal steric hindrance, enabling efficient acylation of phenolic compounds. For example, it reacts with biphenyl-2,2′-diol to form derivatives with superoxide anion radical scavenging and β-glucuronidase inhibition activity . Applications: Used in synthesizing bioactive molecules, particularly in medicinal chemistry for antioxidant agent development.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonochloridate Derivatives (5a, 5b, 5c)

Structure: Aromatic carbonochloridates with boronate ester substituents. Substituents like methyl (5b) or fluoro (5c) groups alter electronic properties, as evidenced by NMR chemical shifts (e.g., 5c shows downfield shifts due to fluorine’s electronegativity) . Reactivity: The boronate ester enables Suzuki-Miyaura cross-coupling, expanding utility in synthesizing complex aryl derivatives. Applications: Valuable in materials science and drug development for introducing boron-containing motifs.

Data Table: Comparative Analysis of Carbonochloridates

Compound Molecular Weight (g/mol) Key Structural Features Reactivity Profile Applications Biological Activity
2,2-Dimethylhex-5-enyl carbonochloridate ~190 (estimated) Branched aliphatic, double bond Moderate (steric hindrance) Organic synthesis, polymers Not reported
Cholest-5-en-3-ol (3β)-, carbonochloridate ~488 Steroidal core Low (bulky structure) Natural product research, anticancer Antioxidant, apoptotic induction
Methyl carbonochloridate 94.5 Simple methyl group High Antioxidant agent synthesis Radical scavenging
4-(Boronate)benzyl carbonochloridate (5a) ~280 Aromatic, boronate ester Tunable (substituent-dependent) Boron-containing materials Not reported

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